Methyl 6-methoxy-1-benzofuran-3-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-methoxybenzofuran-3-carboxylate typically involves the reaction of 3-hydroxy-3H-benzofuran-2-one with methanol in the presence of an acid catalyst. This reaction proceeds through a Friedel-Crafts alkylation followed by intramolecular lactonization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-methoxy-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 6-methoxy-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing
Mechanism of Action
The mechanism of action of methyl 6-methoxybenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- Methyl 6-hydroxybenzofuran-3-carboxylate
- Methyl 6-methylbenzofuran-3-carboxylate
- Methyl 6-ethoxybenzofuran-3-carboxylate
Comparison: Methyl 6-methoxy-1-benzofuran-3-carboxylate is unique due to its methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields .
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 6-methoxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H10O4/c1-13-7-3-4-8-9(11(12)14-2)6-15-10(8)5-7/h3-6H,1-2H3 |
InChI Key |
IPTPNSIINBKTKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CO2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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